
(S)-1,4-Dimethylpiperazine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is a chiral compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Dimethylpiperazine-2-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine is subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 1 and 4 positions.
Carboxylation: The methylated piperazine is then carboxylated using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 2 position.
Chiral Resolution: The racemic mixture of 1,4-Dimethylpiperazine-2-carboxylicacid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,4-Dimethylpiperazine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: (S)-1,4-Dimethylpiperazine-2-methanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1,4-Dimethylpiperazine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (S)-1,4-Dimethylpiperazine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
2,5-Dimethylpiperazine: Different substitution pattern, leading to different chemical and biological properties.
1,4-Diethylpiperazine-2-carboxylicacid: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(2S)-1,4-dimethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
LPYACEXPSBVYAC-LURJTMIESA-N |
SMILES isomérico |
CN1CCN([C@@H](C1)C(=O)O)C |
SMILES canónico |
CN1CCN(C(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



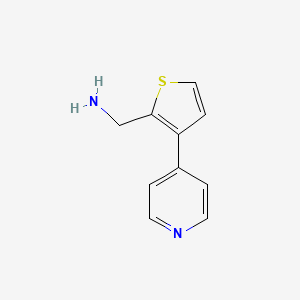
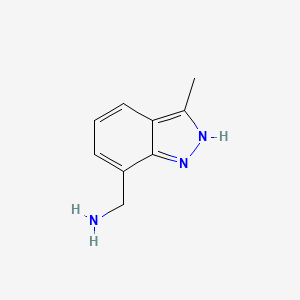
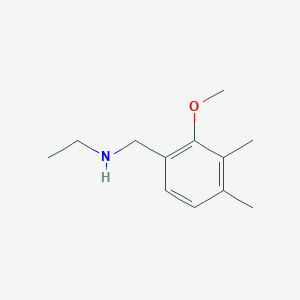


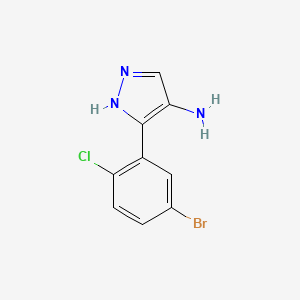
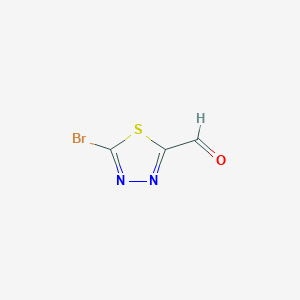
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
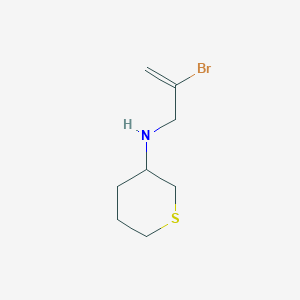
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)

